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molecular formula C8H6ClNO2S B169888 2-Cyano-5-methylbenzenesulfonyl chloride CAS No. 197960-31-9

2-Cyano-5-methylbenzenesulfonyl chloride

Cat. No. B169888
M. Wt: 215.66 g/mol
InChI Key: ZFQDREVAYVNITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05891909

Procedure details

To a solution of 2-amino-4-methylbenzonitrile (2.65 g, 20 mmol), as prepared in the preceding step, in 30% aqueous HCl (7 mL) was added 40% aqueous sodium nitrite (6 mL) at 0°-5° C. After 15 minute, to the diazo solution were added 30% HCl (15 mL), copper sulfate (100 mg) and 40% aqueous sodium bisulfite (15 mL) at 5°-10° C. The mixture was stirred for 30 minute, then additional water (50 mL) was added. The mixture was extracted into dichloromethane (3×50 mL), and the dichloromethane solution was washed with brine (50 mL) and dried over Na2SO4. After removing the solvent in vacuo, the residue was purified by flash column chromatography (2:1 dichloromethane/hexane) to give the title compound as a white solid (2.1 g, 52%). 1H-NMR (300 MHz, CDCl3) δ 8.03 (s, 1H), 7.87 (d, J=7.8 Hz, 1H), 7.66 (d, J=7.8 Hz, 1H), 2.59 (s, 3H).
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
52%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].N([O-])=O.[Na+].[S:15](=[O:18])(O)[O-:16].[Na+].O.[ClH:21]>S([O-])([O-])(=O)=O.[Cu+2]>[C:4]([C:3]1[CH:6]=[CH:7][C:8]([CH3:10])=[CH:9][C:2]=1[S:15]([Cl:21])(=[O:18])=[O:16])#[N:5] |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
2.65 g
Type
reactant
Smiles
NC1=C(C#N)C=CC(=C1)C
Name
Quantity
7 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mg
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minute
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted into dichloromethane (3×50 mL)
WASH
Type
WASH
Details
the dichloromethane solution was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removing the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (2:1 dichloromethane/hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=C1)C)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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